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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

For professionals in research and drug development, the precise identification and
characterization of isomeric compounds are fundamental to ensuring the purity, efficacy, and
safety of chemical entities. Constitutional isomers, which share the same molecular formula but
differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and
spectroscopic properties. This guide provides an objective spectroscopic comparison of 1,4-
Diphenyl-1-butanone and its key constitutional isomers, presenting experimental data from
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

The isomers compared in this guide are:
e 1,4-Diphenyl-1-butanone
e 1,3-Diphenyl-1-butanone
e 1,2-Diphenyl-1-butanone
e 1,4-Diphenyl-2-butanone

These compounds share the molecular formula C1eH160.[1] The structural differences arising
from the varied placement of the phenyl groups and the carbonyl moiety along the butane
chain lead to unique spectroscopic fingerprints, which are detailed below.

Comparative Spectroscopic Data
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The following table summarizes the key spectroscopic data for 1,4-Diphenyl-1-butanone and
its isomers. This data is essential for distinguishing between these compounds in a laboratory
setting.

Spectroscopic 1,4-Diphenyl-1-  1,3-Diphenyl-1-  1,2-Diphenyl-1-  1,4-Diphenyl-2-
Technique butanone butanone butanone butanone
~7.95 (d, 2H),
~7.55 (t, 1H), Data not readily Data not readily
_ _ , _ ~7.30-7.10 (m,
~7.45 (t, 2H), available in available in
1H NMR (CDCls, _ _ 10H), 3.71 (s,
~7.25-7.15 (m, public public

o in ppm)

5H), 3.03 (t, 2H),

experimental

experimental

2H), 2.91 (s, 4H,
broad)

2.70 (t, 2H), 2.22  databases. databases.
(quint, 2H)
~200.0 (C=0), ~208.0 (C=0),
~137.0, ~133.0, . _ ~141.5, ~134.4,
Data not readily Data not readily
~128.6, ~128.4, _ _ . _ ~129.4, ~128.5,
available in available in
13C NMR (CDCls, ~128.0, ~125.9 _ _ ~128.3, ~126.1
) ) public public ]
O in ppm) (Aromatic C), ) ] (Aromatic C),
experimental experimental
~35.5, ~35.2, ~50.0, ~45.1,
) ) databases. databases. ) ]
~25.5 (Aliphatic ~29.9 (Aliphatic
C) C)
~3060, 3020
(Aromatic C-H),
~2930 (Aliphatic
C-H), ~1685 ~1715 (C=0,
~1685 (C=0, Aryl ~1680 (C=0, Aryl _ .
IR (cm™2) (C=0, Aryl Aliphatic Ketone)
Ketone) Ketone)
Ketone)[2], [3]
~1600, 1495,
1450 (Aromatic
C=C)
Mass Spec. 224 (M+), 120, 224 (M+), 105, 224 (M+), 105, 224 (M+), 133,
(m/z) 105, 91, 77[1][4] 77 91, 77 105, 91[5]

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b1265814?utm_src=pdf-body
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch_and_Andrews)/Chapters/Chapter_21%3A_Nucleophilic_Addition/21.04_Spectroscopic_Properties
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5407910&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C5407910&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/562082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Note: The availability of public, experimentally-derived spectroscopic data varies for each
isomer. Where specific experimental data is not available, characteristic absorption ranges for
key functional groups are provided based on established principles of spectroscopy.

Isomer Differentiation Workflow

The logical process for identifying and distinguishing between the isomers of diphenyl-
butanone using the primary spectroscopic techniques is outlined below.

Isomers of Diphenyl-butanone (C16H160)

Unknown Sample

Determine Molecular Weight

Mass Spectrometry (MS)

/z = 224 confirms C16H160

Infrared (IR) Spectroscopy

dentify Carbonyl Position

NMR Spectroscopy (*H & 13C)

Distinct aliphatic signals [Symmetric aliphatic signals \\Unique splitting patterns

Structural |[Elucidation

1,4-Diphenyl-1-butanone 1,4-Diphenyl-2-butanone 1,2- and 1,3- Isomers
(Aryl Ketone, ~1685 cm~1) (Alkyl Ketone, ~1715 cm~1) (Aryl Ketones, ~1685 cm~1)
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Caption: Workflow for the spectroscopic differentiation of diphenyl-butanone isomers.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a
deuterated solvent, commonly chloroform-d (CDCIs), within an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.

'H NMR Acquisition: Proton NMR spectra are typically recorded with a spectral width of 0-12
ppm. Key parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

13C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 0-220
ppm. Proton decoupling is used to simplify the spectrum to single lines for each unique
carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are often
required due to the low natural abundance of 13C.

Data Analysis: Spectra are processed with Fourier transformation, phase correction, and
baseline correction. Chemical shifts (d) are reported in parts per million (ppm) relative to the
internal standard. Integration of *H NMR signals helps determine the relative number of
protons, and splitting patterns (singlet, doublet, triplet, etc.) provide information about
neighboring protons.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound can be mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast
from a volatile solvent, or the spectrum can be recorded using an Attenuated Total
Reflectance (ATR) accessory, which requires minimal sample preparation.
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

e Acquisition: The spectrum is typically scanned over the mid-infrared range of 4000 to 400
cm~1, A background spectrum of the empty sample holder (or pure KBr pellet) is recorded
and automatically subtracted from the sample spectrum.

o Data Analysis: The positions of absorption bands, reported in wavenumbers (cm™1), are
correlated with specific functional groups. The region below 1500 cm~1 is known as the
fingerprint region and is unique to the molecule as a whole.[6]

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

e Instrumentation: Analysis is typically performed using a mass spectrometer with an Electron
lonization (EIl) or Electrospray lonization (ESI) source.

e Acquisition: In EI mode, the sample is vaporized and bombarded with high-energy electrons,
causing ionization and fragmentation. The mass analyzer separates the resulting ions based
on their mass-to-charge ratio (m/z).

» Data Analysis: The molecular ion peak (M*) confirms the molecular weight of the compound.
The fragmentation pattern provides structural information. For ketones like these, key
fragmentations include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group)
and the McLafferty rearrangement.[7][8] For example, the prominent peak at m/z 105 in
many of the isomers corresponds to the benzoyl cation [CeHsCO]*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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